N-Carbomethoxyamoxapine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

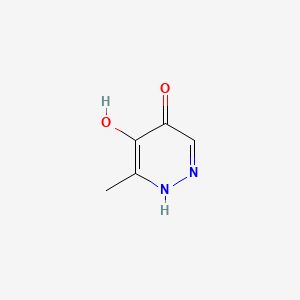

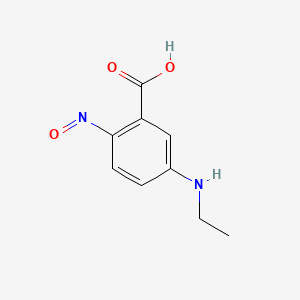

N-Carbomethoxyamoxapine is a biochemical used for proteomics research . It has a molecular formula of C19H18ClN3O3 and a molecular weight of 371.82 . It is an artifact formed by phosgene in chloroform when used in the extraction of amoxapine metabolites .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C19H18ClN3O3 . The InChI key for this compound is FQYXQCUSHAGYNK-UHFFFAOYSA-N . Further analysis of the molecular structure would require advanced techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis

This compound has a molecular weight of 371.82 . Its molecular formula is C19H18ClN3O3 . Additional physical and chemical properties such as melting point, boiling point, solubility, and stability might be available in specialized chemical databases or literature.Scientific Research Applications

Fungal Transformation in Antidepressant Drug Amoxapine : A study found that the biotransformation of amoxapine, an antidepressant, by Cunninghamella elegans produced several metabolites including N-carbomethoxyamoxapine. This compound, however, was identified as an artifact formed due to the decomposition of chloroform used in the extraction process and not as a direct metabolite of amoxapine (Moody, Heinze, & Cerniglia, 2001).

Intoxications Associated with NBOMe Compounds : Research on two cases of severe intoxication showed the presence of various N-methoxybenzyl (NBOMe) derivatives, which are potent 5HT2A receptor agonists. These substances, including 25B-NBOMe and 25C-NBOMe, are associated with serotonergic and sympathomimetic symptoms and represent a group of potentially dangerous emerging drugs (Tang, Ching, Tsui, Chu, & Mak, 2014).

Drug Exposures Reported to the Danish Poison Information Centre : A study reviewing NBOMe drug exposures reported a steep rise in such cases. NBOMe substances, including N-carbomethoxy derivatives, are hallmarked by their strong hallucinogenic effects, similar to LSD, but with potentially more stimulant properties (Madsen, Petersen, & Dalhoff, 2017).

Neuroleptic Properties of Amoxapine : Another study investigated amoxapine, discovering that it and its metabolites, including compounds related to this compound, may have neuroleptic (antipsychotic) as well as antidepressant properties. This dual activity raises considerations for its therapeutic use and potential risks (Cohen, Harris, Altesman, & Cole, 1982).

Hallucinogenic Properties of NBOMe Compounds : A review on NBOMe drugs, including N-carbomethoxy derivatives, highlighted their potent hallucinogenic effects as 5-HT2A receptor agonists. These substances have led to severe intoxications and fatalities, raising significant public health concerns (Kyriakou et al., 2015).

properties

IUPAC Name |

methyl 4-(8-chlorobenzo[b][1,4]benzoxazepin-6-yl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O3/c1-25-19(24)23-10-8-22(9-11-23)18-14-12-13(20)6-7-16(14)26-17-5-3-2-4-15(17)21-18/h2-7,12H,8-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQYXQCUSHAGYNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is N-Carbomethoxyamoxapine and how is it formed?

A1: this compound is an artifact, not a true metabolite, formed during the extraction process of amoxapine biotransformation samples when chloroform is used as the extraction solvent []. Amoxapine, a tricyclic antidepressant with a piperazine ring in its structure, can react with phosgene, a decomposition product often found in chloroform. This reaction leads to the formation of N-carbomethoxy derivatives at the secondary nitrogen of the piperazine ring, particularly in the presence of alcohol.

Q2: Why is the identification of this compound as an artifact important in amoxapine biotransformation studies?

A2: Misidentifying this compound as a metabolite of amoxapine could lead to erroneous conclusions about the drug's metabolic pathway and potentially impact the interpretation of research findings []. Recognizing it as an artifact arising from the extraction process emphasizes the need for careful solvent selection and appropriate control experiments in drug metabolism studies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Acetyl-2-methylhexahydrocyclopenta[b]pyrrol-6(2H)-one](/img/structure/B569929.png)

![Hexahydropyrrolo[1,2-A]pyrazine-2(1H)-carboxamide](/img/structure/B569930.png)

![Spiro[bicyclo[3.1.0]hexane-6,2-oxirane], 3-(1-methylethenyl)-](/img/no-structure.png)

![Ethyl (E,4S)-4-acetyloxy-5-[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]pent-2-enoate](/img/structure/B569940.png)

![(2S)-[3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-1,2-propanediol](/img/structure/B569941.png)